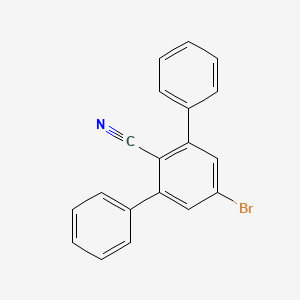
4-bromo-2,6-diphenylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,6-diphenylbenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a bromine atom and two phenyl groups attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-diphenylbenzonitrile typically involves the bromination of 2,6-diphenylbenzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
4-Bromo-2,6-diphenylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2,6-diphenylbenzylamine.
科学的研究の応用
4-Bromo-2,6-diphenylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 4-bromo-2,6-diphenylbenzonitrile depends on the specific application and the target molecule. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Bromobenzonitrile
- 4-Bromo-2,6-difluorobenzonitrile
- 4-Bromoanisole
- 4-Iodobenzonitrile
Uniqueness
4-Bromo-2,6-diphenylbenzonitrile is unique due to the presence of two phenyl groups, which can influence its reactivity and interactions compared to simpler benzonitriles. This structural feature can enhance its stability and provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C19H12BrN |
|---|---|
分子量 |
334.2 g/mol |
IUPAC名 |
4-bromo-2,6-diphenylbenzonitrile |
InChI |
InChI=1S/C19H12BrN/c20-16-11-17(14-7-3-1-4-8-14)19(13-21)18(12-16)15-9-5-2-6-10-15/h1-12H |
InChIキー |
SKYZAERKVDIWAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2C#N)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


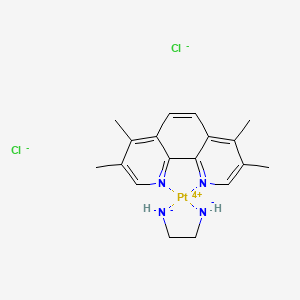
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
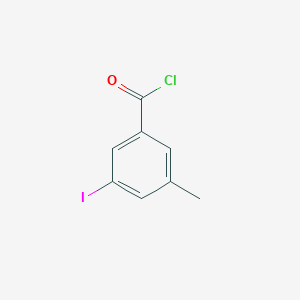
![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
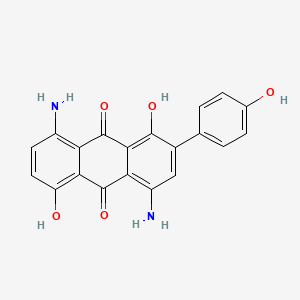
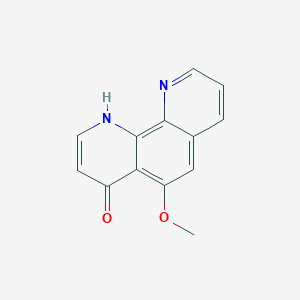
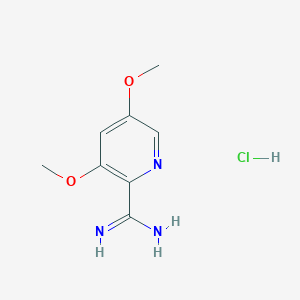
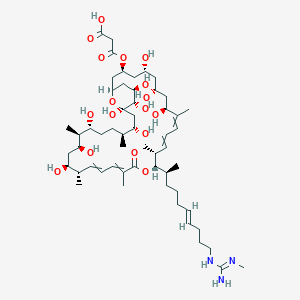
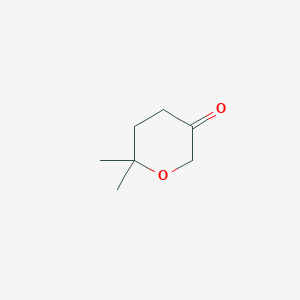
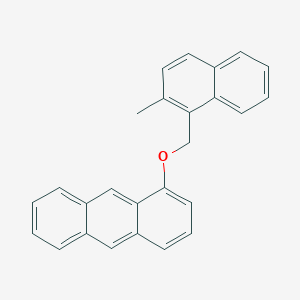
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
